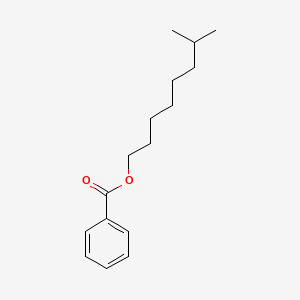
Isononyl Benzoate
Übersicht
Beschreibung
Isononyl Benzoate is a new plasticizer based on benzoic acid . It is not subject to any chemical classification and labeling requirements . It has a unique combination of low plastisol viscosity, combined with fast fusion properties .
Synthesis Analysis
The synthesis of benzoate compounds, such as this compound, involves processes like alkylation, esterification, and bioisostere formation and modification with alkyl groups . A total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .
Molecular Structure Analysis
The molecular structure of benzoate compounds like this compound can be calculated using Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) with basis sets . The theoretical results are discussed mainly in terms of comparisons with available experimental data .
Chemical Reactions Analysis
The benzoin reaction is a cyanide ion catalyzed reaction between two aldehydes . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic .
Physical And Chemical Properties Analysis
This compound is a new plasticizer based on benzoic acid . It has a unique combination of low plastisol viscosity, combined with fast fusion properties . The boiling temperature of this compound was determined according to EEC-Directive 92/69 EEC, part A, Methods for the determination of physico-chemical properties, A.2 “Boiling temperature”, EEC Publication No. L383, December 1992 with differential scanning calorimetry .
Safety and Hazards
Zukünftige Richtungen
Isononyl Benzoate is used in the formulation of skincare products like No7’s Future Renew™ Damage Reversal Skincare . This skincare kit is formulated with Pepticology™, No7’s new and patent-pending peptide technology . Pepticology is exclusive to No7’s Future Renew line and supports the skin’s natural self-repair process .
Eigenschaften
CAS-Nummer |
670241-72-2 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
7-methyloctyl benzoate |
InChI |
InChI=1S/C16H24O2/c1-14(2)10-6-3-4-9-13-18-16(17)15-11-7-5-8-12-15/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3 |
InChI-Schlüssel |
BBVARVTURNYWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




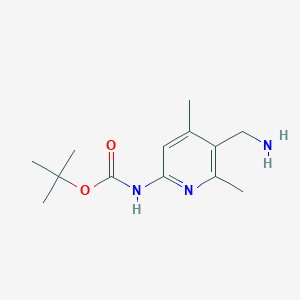

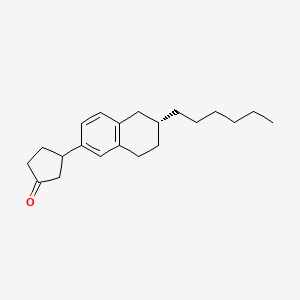
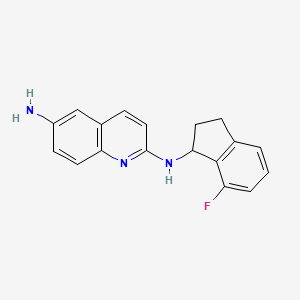
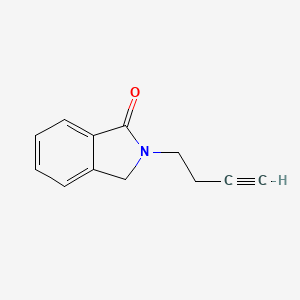
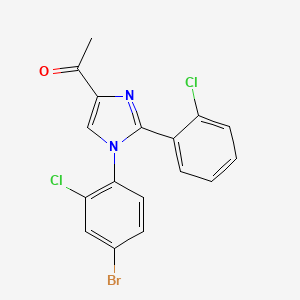

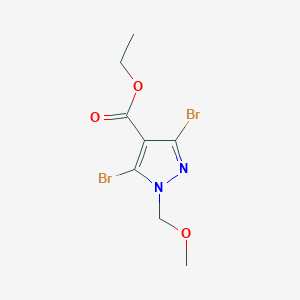
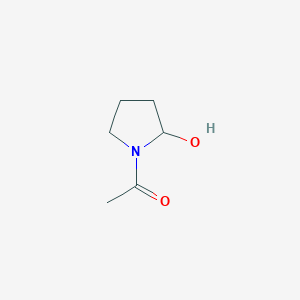
![5,7-Dichloro-6-(4-fluorophenyl)-imidazo[1,2-a]pyrimidine](/img/structure/B8296840.png)
